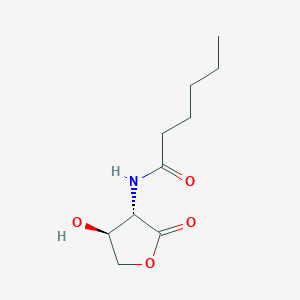

N-((3S,4S)-4-Hydroxy-2-oxotetrahydrofuran-3-yl)hexanamide

Description

N-((3S,4S)-4-Hydroxy-2-oxotetrahydrofuran-3-yl)hexanamide is a chiral amide derivative featuring a tetrahydrofuran ring substituted with hydroxyl (C4) and oxo (C2) groups, along with a hexanamide side chain. The (3S,4S) stereochemistry distinguishes it from diastereomers, which may exhibit divergent physicochemical and biological properties. This compound has been identified as a differential metabolite in tea plant (Camellia sinensis) roots treated with plant-growth-promoting rhizobacteria (PGPR), suggesting a role in metabolic regulation under biotic stress .

Properties

Molecular Formula |

C10H17NO4 |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

N-[(3S,4S)-4-hydroxy-2-oxooxolan-3-yl]hexanamide |

InChI |

InChI=1S/C10H17NO4/c1-2-3-4-5-8(13)11-9-7(12)6-15-10(9)14/h7,9,12H,2-6H2,1H3,(H,11,13)/t7-,9+/m1/s1 |

InChI Key |

WNZCHESRLCGWPG-APPZFPTMSA-N |

Isomeric SMILES |

CCCCCC(=O)N[C@H]1[C@@H](COC1=O)O |

Canonical SMILES |

CCCCCC(=O)NC1C(COC1=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of N-((3S,4S)-4-Hydroxy-2-oxotetrahydrofuran-3-yl)hexanamide typically involves:

- Construction of the tetrahydrofuran ring with the correct stereochemistry at positions 3 and 4.

- Introduction of the hydroxy and oxo functional groups on the ring.

- Coupling of the ring system with hexanamide via amide bond formation.

The stereochemical integrity is crucial, often requiring chiral starting materials or chiral resolution steps.

Specific Synthetic Routes and Conditions

Amide Formation via β-Keto Amide Intermediates

A common approach involves the use of β-keto amide intermediates, which undergo cyclization and functional group transformations to yield the target compound.

- Starting materials: Ethoxymethylidene-β-keto amides.

- Reaction conditions: Treatment with primary amines or ammonium hydroxide in methanol at 60 °C.

- Work-up: Cooling the reaction mixture to precipitate the product, followed by filtration and vacuum drying.

- Monitoring: Thin-layer chromatography (TLC) with Hexanes/EtOAc (70/30) solvent system to confirm reaction completion.

This method allows for the formation of the amide bond and the tetrahydrofuran ring in a single step or sequential steps, depending on the substituents on the amine.

Metal Hydroxide-Mediated Hydrolysis and Cyclization

Another method involves hydrolysis of protected hydroxy acid intermediates using metal hydroxides (NaOH, KOH, LiOH) in aprotic solvents such as tetrahydrofuran or ethyl acetate.

- Step 1: Hydrolysis of a protected hydroxy acid intermediate to yield a metal salt of the hydroxy acid.

- Step 2: Cyclization under acidic conditions to form the tetrahydrofuran ring.

- Solvents: Aprotic solvents or mixtures with water (e.g., diethyl ether, methyl t-butyl ether, 1,4-dioxane).

- Temperature: 0 °C to reflux, typically 30–80 °C.

- Metal hydroxide equivalents: 1.05 to 1.2 mole equivalents for optimal yield.

- Purification: Crystallization or filtration after cooling.

This method is noted for high yield and purity, with the metal salt intermediate often used directly in subsequent steps without further purification.

Reaction Monitoring and Characterization

- NMR Spectroscopy: ^1H and ^13C NMR are used to confirm the stereochemistry and functional groups.

- Melting Point: Used to assess purity.

- High-Performance Liquid Chromatography (HPLC): To determine purity, often >98%.

- Mass Spectrometry (HRMS): Confirms molecular weight and formula.

- Optical Rotation: To verify stereochemical configuration.

Data Table Summarizing Preparation Conditions

Research Findings and Notes

- The stereochemistry at the 3S,4S positions is preserved by using chiral starting materials or by optical resolution after cyclization.

- The use of aprotic solvents in hydrolysis steps minimizes side reactions and improves yield.

- Metal hydroxides are preferred for hydrolysis due to their efficiency and ease of handling.

- The amide bond formation via β-keto amide intermediates is efficient and allows for variation in the amine component if analogs are desired.

- Reaction monitoring by TLC and NMR ensures high purity and correct stereochemical outcome.

- The final product is typically isolated as a white solid with high purity (>98% by HPLC).

Chemical Reactions Analysis

Types of Reactions

N-((3S,4S)-4-Hydroxy-2-oxotetrahydrofuran-3-yl)hexanamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using reagents like PCC (Pyridinium chlorochromate).

Reduction: The carbonyl group in the tetrahydrofuran ring can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄).

Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: PCC, KMnO₄, OsO₄

Reducing Agents: NaBH₄, lithium aluminum hydride (LiAlH₄)

Bases: TEA, sodium hydroxide (NaOH)

Major Products

Oxidation: Formation of ketones or aldehydes

Reduction: Formation of alcohols

Substitution: Formation of various substituted amides

Scientific Research Applications

Medicinal Chemistry

The compound's unique stereochemistry (3S, 4S configurations) enhances its binding affinity to biological targets, making it a candidate for drug development. Compounds with similar structures have shown potential in treating various diseases:

- Anticancer Activity : Preliminary studies suggest that derivatives of tetrahydrofuran compounds exhibit cytotoxic effects against cancer cell lines. For example, analogs of N-((3S,4S)-4-Hydroxy-2-oxotetrahydrofuran-3-yl)hexanamide have been investigated for their ability to inhibit tumor growth in vitro .

- Antimicrobial Properties : Research indicates that compounds related to this compound possess antimicrobial activity, potentially useful in developing new antibiotics .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. The compound can be synthesized through multi-step reactions involving:

- Formation of Tetrahydrofuran Ring : Initial steps involve creating the tetrahydrofuran structure through cyclization reactions.

- Amidation : The introduction of the hexanamide group typically involves coupling reactions with hexanoic acid derivatives.

These synthetic pathways highlight its utility in generating other complex molecules used in pharmaceuticals .

Biochemical Applications

The compound's interactions with biological macromolecules are under investigation:

- Enzyme Inhibition Studies : this compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, its binding affinity to enzymes like caspases suggests a role in apoptosis modulation .

Data Table: Comparative Analysis of Related Compounds

| Compound Name | Structure | Key Features |

|---|---|---|

| N-(2-Oxotetrahydrofuran-3-Yl)butyramide | Structure | Shorter alkyl chain; different biological activity |

| 3-Hydroxy-N-(2-Oxotetrahydrofuran-3-Yl)dodecanamide | Structure | Longer alkyl chain; enhanced lipophilicity |

| 3-Hydroxy-N-(2-Oxotetrahydrofuran-3-Yl)octanamide | Structure | Intermediate chain length; useful for comparative studies |

Case Studies

- Anticancer Research : A study published in a peer-reviewed journal demonstrated that derivatives of N-(2-Oxotetrahydrofuran) exhibited significant cytotoxicity against breast cancer cell lines, suggesting that the structural features of this compound may also confer similar properties .

- Antimicrobial Activity : Another investigation into the antimicrobial properties of tetrahydrofuran derivatives showed promising results against Gram-positive bacteria, indicating potential applications in antibiotic development .

Mechanism of Action

The mechanism by which N-((3S,4S)-4-Hydroxy-2-oxotetrahydrofuran-3-yl)hexanamide exerts its effects involves its interaction with specific molecular targets. The hydroxy and amide groups allow it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The tetrahydrofuran ring provides structural stability and specificity in binding.

Comparison with Similar Compounds

Key Structural Features and Similarity Scores

The compound’s structural analogs vary in stereochemistry, substituent groups, and side-chain length. Below is a comparative analysis supported by similarity scores and functional

Stereochemical and Functional Group Impact

- Stereochemistry : The (3S,4S) configuration of the target compound contrasts with the (3S,4R) diastereomer (CAS 130531-36-1), which has a lower similarity score (0.82 vs. target). This difference likely alters hydrogen-bonding interactions and solubility, impacting biological activity .

- Side-Chain Length : The hexanamide chain (C6) in the target compound confers moderate lipophilicity compared to shorter chains (e.g., acetamide in CAS 92448-22-1). This balance may optimize membrane permeability in plant roots .

- Ring Systems : Tetrahydrofuran (target) vs. pyran (CAS 92448-22-1) or cyclohexane ( compounds) alters ring strain and hydrogen-bonding capacity. Pyran derivatives with additional hydroxyl groups exhibit higher hydrophilicity .

Research Findings and Discrepancies

- Similarity Data Conflicts : CAS 92448-22-1 is listed twice in with differing similarity scores (0.85 and 0.82), possibly due to database inconsistencies. This underscores the need for experimental validation .

- Stereoselective Activity : The (3S,4S) configuration’s role in tea plant metabolism remains uncharacterized in other isomers, suggesting unique receptor or enzyme interactions .

Biological Activity

N-((3S,4S)-4-Hydroxy-2-oxotetrahydrofuran-3-yl)hexanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is CHNO, with a molecular weight of 215.25 g/mol. The compound features a tetrahydrofuran ring with a hydroxyl group at the 4-position and an amide functional group, which are critical for its biological interactions .

Interaction with Biological Targets

This compound has been studied for its binding affinity to various biological targets, including enzymes and receptors. Preliminary findings suggest that compounds with similar structures can interact with pathways involved in inflammation and cell signaling. For example, compounds related to this structure have shown potential in modulating the activity of cyclooxygenase enzymes, which are pivotal in the synthesis of prostaglandins .

In Vitro Studies

In vitro studies have demonstrated that this compound can influence cellular processes such as apoptosis and differentiation. Similar compounds have been shown to increase c-fos mRNA levels in HL-60 cells, suggesting a role in gene expression modulation related to cell proliferation and survival .

Study on HL-60 Cells

A notable study examined the effects of related compounds on HL-60 cells, a human promyelocytic leukemia cell line. The study found that these compounds could displace [(3)H]-PGE(2) binding in a dose-dependent manner, indicating their potential as modulators of prostaglandin signaling pathways . This suggests that this compound may exert anti-inflammatory effects through similar mechanisms.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to other tetrahydrofuran derivatives. A comparative analysis is presented in the table below:

| Compound Name | Structure | Key Features |

|---|---|---|

| N-(2-Oxotetrahydrofuran-3-Yl)butyramide | Structure | Shorter alkyl chain; potential for different biological activity. |

| 3-Hydroxy-N-(2-Oxotetrahydrofuran-3-Yl)dodecanamide | Structure | Longer alkyl chain; may exhibit enhanced lipophilicity. |

| 3-Hydroxy-N-(2-Oxotetrahydrofuran-3-Yl)octanamide | Structure | Intermediate chain length; useful for comparative studies. |

The unique stereochemistry (the 3S and 4S configurations) of this compound may enhance its binding affinity to specific biological targets compared to other derivatives .

Q & A

Q. What are the recommended synthetic routes for N-((3S,4S)-4-Hydroxy-2-oxotetrahydrofuran-3-yl)hexanamide, and how can enantiomeric purity be ensured?

Methodological Answer: Synthesis of this compound likely involves coupling a hexanoyl chloride derivative with a tetrahydrofuran-3-amine precursor. Enantiomeric purity is critical for stereospecific activity. To achieve this:

- Use chiral catalysts (e.g., Sharpless epoxidation derivatives) during cyclization of the tetrahydrofuran ring .

- Employ HPLC with chiral stationary phases (e.g., amylose or cellulose-based columns) to verify enantiomeric excess. Polarimetry or circular dichroism (CD) can supplement analysis .

- For analogs like N-(tetrahydro-2-oxo-3-furanyl)hexanamide, enzymatic resolution using lipases or esterases has been reported to improve stereochemical outcomes .

Q. How can the structural integrity of this compound be validated?

Methodological Answer:

- NMR Spectroscopy: Use H and C NMR to confirm the stereochemistry of the tetrahydrofuran ring (e.g., coupling constants for vicinal protons) and the hexanamide chain. 2D NMR (COSY, HSQC) resolves overlapping signals .

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. Fragmentation patterns can distinguish regioisomers .

- X-ray Crystallography: For unambiguous confirmation, crystallize the compound and solve its structure, particularly if novel derivatives are synthesized .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer: While specific safety data for this compound is limited, analogs suggest:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Fume hoods are mandatory due to potential respiratory irritation .

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent hydrolysis .

- Storage: Store at -20°C in airtight containers under nitrogen to prevent oxidation or moisture uptake .

Advanced Research Questions

Q. How does the acyl chain length (e.g., hexanamide vs. butanamide) influence the compound’s biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies: Compare cytotoxicity or receptor binding using analogs with varying chain lengths (C4 to C14). For example, capsaicin analogs with hexanamide chains (e.g., AN4) showed intermediate cytotoxicity in hepatoma cells, suggesting an optimal chain length for membrane interaction .

- Lipophilicity Assessment: Calculate partition coefficients (logP) via HPLC or computational tools (e.g., ChemAxon). Longer chains increase lipophilicity, potentially enhancing cell permeability .

Q. What mechanisms underlie the cytotoxicity of this compound in cancer cell lines?

Methodological Answer:

- MTT Assay: Quantify cell viability in hepatoma or other cancer lines. For AN4 (a hexanamide analog), IC50 values were comparable to capsaicin, implicating apoptosis pathways .

- Flow Cytometry: Assess cell cycle arrest (e.g., G1/S phase) and apoptosis markers (Annexin V/PI staining).

- Western Blotting: Investigate caspase-3/7 activation and PARP cleavage to confirm apoptotic pathways .

Q. How can enantiomeric differences impact pharmacological activity?

Methodological Answer:

- Enantiomer-Specific Assays: Synthesize (3S,4S) and (3R,4R) enantiomers and test in vitro/in vivo models. For tetrahydrofuran derivatives, stereochemistry often dictates receptor binding affinity .

- Molecular Docking: Simulate interactions with target proteins (e.g., opioid receptors for structural analogs) to predict enantiomer selectivity .

Q. What analytical methods are optimal for quantifying this compound in biological matrices?

Methodological Answer:

- LC-MS/MS: Use reverse-phase C18 columns with ESI+ ionization. For plasma samples, employ protein precipitation (acetonitrile) or solid-phase extraction (SPE) .

- Calibration Curves: Validate linearity (R² >0.99) across expected concentrations (e.g., 1–1000 ng/mL). Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Data Contradictions and Resolutions

- Stereochemical Stability: Some evidence suggests enzymatic resolution improves purity , while others rely on chiral catalysts . Cross-validate with multiple analytical methods.

- Cytotoxicity Mechanisms: While AN4’s activity resembles capsaicin , other hexanamides may act via distinct pathways. Use pathway-specific inhibitors (e.g., caspase inhibitors) to clarify mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.